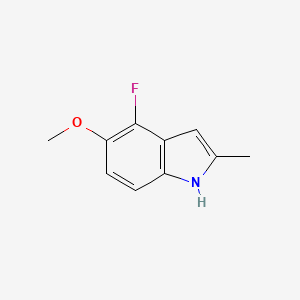

4-Fluoro-5-methoxy-2-methyl-1H-indole

Overview

Description

4-Fluoro-5-methoxy-2-methyl-1H-indole (CAS: 288385-93-3) is a substituted indole derivative with a fluorine atom at position 4, a methoxy group at position 5, and a methyl group at position 2. Its molecular formula is C₁₀H₁₀FNO (molecular weight: 179.19 g/mol). This compound is used in pharmaceutical and chemical research, particularly in the synthesis of bioactive molecules. Key physicochemical properties include:

Preparation Methods

Major Preparation Routes

Multi-Step Synthesis via Fluoro-Nitroanisole Intermediates (Patent-Based Routes)

A key patent (US Patent 8754240) describes three main synthetic routes to 4-fluoro-5-methoxy-2-methyl-1H-indole or its hydroxy precursor, which can be methylated to the methoxy derivative:

| Route | Key Starting Materials | Key Reactions | Notes |

|---|---|---|---|

| (i) | 2-fluoro-4-nitroanisole + 4-chlorophenoxyacetonitrile | Nucleophilic substitution in DMF with potassium tert-butoxide; Pd/C hydrogenation; N-protection with tert-butoxycarbonyl; lithiation with tert-butyllithium and methyl iodide; deprotection; demethylation with boron tribromide | Produces a mixture of regioisomers requiring separation; multiple isolation steps; suitable for small scale |

| (ii) | Ethyl acetoacetate + 1,2,3-trifluoro-4-nitrobenzene | Condensation in THF with sodium hydride; orthoformate reaction; benzyl alcohol substitution; cyclization and hydrogenation with Pd/C | Multi-step with several intermediates; involves cyclization and deprotection |

| (iii) | 1,2-difluoro-3-(2,2-dimethoxypropyl)-4-nitrobenzene | Reaction with sodium methoxide; cyclization with titanium trichloride and ammonium acetate; demethylation with boron tribromide | Alternative cyclization and demethylation approach |

Key Insight: These routes, while effective for small-scale synthesis, involve multiple isolation and purification steps, making them less practical for large-scale manufacturing due to cost and time inefficiencies. The patent emphasizes the need for improved processes that reduce purification steps and improve crystalline product isolation for pharmaceutical-grade material.

Methylation of Hydroxy-Substituted Indole Derivatives

The methoxy group at the 5-position is often introduced by methylation of the corresponding hydroxy derivative (4-fluoro-5-hydroxy-2-methylindole). This is typically achieved by:

- Treating the hydroxy-indole intermediate with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Alternatively, boron tribromide (BBr3) is used for demethylation of methoxy groups in related compounds, indicating its utility in reverse transformations.

Cyclization Strategies

Cyclization to form the indole core is a critical step. Common approaches include:

- Intramolecular cyclization of substituted nitrobenzene derivatives under reductive conditions (e.g., Pd/C hydrogenation or titanium trichloride reduction) to form the indole ring.

- Use of sodium hydride or sodium methoxide as bases to facilitate cyclization and substitution reactions on fluorinated nitrobenzene precursors.

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents & Conditions | Outcome | Yield & Purity Notes |

|---|---|---|---|---|

| Nucleophilic aromatic substitution | 2-fluoro-4-nitroanisole + 4-chlorophenoxyacetonitrile in DMF | Potassium tert-butoxide, room temp to reflux | Formation of substituted nitroanisole intermediate | Moderate yield; regioisomeric mixture |

| Reduction | Pd/C hydrogenation under H2 | Ethanol or similar solvent | Reduction of nitro group to amine | High conversion; requires careful control to avoid over-reduction |

| Protection | N-tert-butoxycarbonyl protection | Boc anhydride or equivalent | Protects indole nitrogen for selective lithiation | High yield; facilitates regioselective methylation |

| Lithiation and methylation | tert-butyllithium + methyl iodide in THF | Low temperature (-78°C) | Introduction of methyl group at 2-position | Good regioselectivity; requires inert atmosphere |

| Deprotection | Trifluoroacetic acid (TFA) treatment | Room temperature | Removal of Boc protecting group | Quantitative |

| Demethylation (optional) | Boron tribromide in methylene chloride | 0°C to room temp | Conversion of methoxy to hydroxy group | High yield; sensitive to moisture |

These steps collectively yield this compound after purification.

Analytical and Purification Considerations

- The presence of regioisomeric impurities (e.g., 6-fluoro-5-methoxy isomer) necessitates chromatographic separation or crystallization techniques.

- Crystalline form isolation is emphasized for pharmaceutical applications to ensure purity and reproducibility.

- Purification methods include recrystallization from suitable solvents and preparative chromatography.

Summary Table of Preparation Routes

| Route No. | Starting Material(s) | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| 1 | 2-fluoro-4-nitroanisole + 4-chlorophenoxyacetonitrile | Nucleophilic substitution, reduction, protection, lithiation, methylation, deprotection | Established method; good regioselectivity | Multiple isolations; mixture of isomers; scale-up challenges |

| 2 | Ethyl acetoacetate + trifluoro-nitrobenzene | Condensation, orthoformate formation, benzyl alcohol substitution, cyclization, hydrogenation | Alternative cyclization; fewer isomers | Multi-step; complex intermediates |

| 3 | Difluoro-dimethoxypropyl-nitrobenzene | Methoxide substitution, cyclization with TiCl3, demethylation | Efficient cyclization; fewer purification steps | Requires sensitive reagents; moderate yields |

Research Findings and Improvements

- Recent research highlights the need for synthetic routes that minimize isolation steps to improve scalability and reduce costs.

- Methylation of hydroxy intermediates remains a reliable method to introduce the methoxy group with high selectivity.

- Use of modern catalytic hydrogenation and selective lithiation techniques enhances regioselectivity and yield.

- Alternative cyclization methods using titanium trichloride or palladium catalysts provide options depending on available reagents and scale.

Chemical Reactions Analysis

Alkylation Reactions

The indole nitrogen (N1) and aromatic positions participate in alkylation reactions under basic conditions. For example:

Reaction with 2-Chloro-5-(chloromethyl)thiophene

- Conditions : Sodium hydride (NaH) in DMF at 80°C for 24 hours .

- Mechanism : Deprotonation of the indole NH group by NaH, followed by nucleophilic substitution at the thiophene chloride.

- Yield : 8% .

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Fluoro-5-methoxy-2-methyl-1H-indole | 2-Chloro-5-(chloromethyl)thiophene | NaH, DMF, 80°C, 24 h | N-Alkylated indole-thiophene hybrid | 8% |

Acylation Reactions

The indole NH group undergoes acylation with electrophilic reagents.

Example :

- Reaction with Acyl Chlorides

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | 4-Fluorobenzoyl chloride | DCM, RT, 2.5 h | 1-(2-Fluorobenzoyl)-5-methoxy-2-methyl-1H-indole | Not reported |

Reductive Functionalization

The methoxy group can be deprotected to yield hydroxyl derivatives under reductive conditions:

Example :

- Conversion to 4-Fluoro-5-hydroxy-2-methylindole

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | Na₂S₂O₄, K₂CO₃ | H₂O, 25°C, 1.5–2 h | 4-Fluoro-5-hydroxy-2-methylindole | 64–81% |

Palladium-Catalyzed Cross-Coupling

The fluorine substituent enables participation in Suzuki-Miyaura couplings or other cross-coupling reactions.

Example :

- C–H Activation with Alkenes

Condensation Reactions

The NH group reacts with carbonyl compounds to form Schiff bases or thiosemicarbazones.

Example :

- Reaction with Thiosemicarbazides

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | 4-(4-Methoxyphenyl)thiosemicarbazide | EtOH, reflux | E/Z-Isomers of indole-thiosemicarbazone | 72% |

Key Observations

- Reactivity Trends :

- Challenges :

Scientific Research Applications

4-Fluoro-5-methoxy-2-methyl-1H-indole is an indole derivative with potential applications in medicinal chemistry and materials science. Research indicates its use as a building block for synthesizing more complex molecules with desired biological activities .

** противоопухолевые исследования **

- MMINA Studies : 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene] acetohydrazide (MMINA), an indole derivative, has shown promise as a potential treatment to mitigate organ damage induced by the anticancer drug cisplatin in rodents .

- Mechanisms of Action : MMINA was found to reverse cisplatin-induced augmentation of nitric oxide (NO) and malondialdehyde (MDA), while also increasing the activity of glutathione peroxidase (GPx) and superoxide dismutase (SOD) . It also downregulated the expression of various signal transduction pathways regulating genes involved in inflammation, such as NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α .

- In vivo results: In animal studies, MMINA normalized plasma levels of biochemical enzymes and caused a significant decrease in CD4+ COX-2, STAT3, and TNF-α cell populations in whole blood .

** Радиолокационная химия **

- PET Agents : Research has explored the use of photoredox radiofluorination to develop novel tryptophan-based PET (Positron Emission Tomography) agents using 4-F-5-OMe-Tryptophans .

- Photoredox Radiofluorination : Photoredox radiofluorination with N-Boc-4-F-5-OMe-indole resulted in a good radiochemical yield (RCY) of 49.5% . The molar activity was found to be 0.39GBq/μmol .

** Другие индольные производные и их применение **

- Antimicrobial and anti-inflammatory potential : Indole derivatives, including those derived from marine sponges like Rhopaloeides odorabile and Hyrtios sp., exhibit antioxidant, anticancer, anti-inflammatory, and anti-PLA2 activities, suggesting applications in cosmetics and pharmaceuticals .

- Functionalization : A new methodology for functionalization at the 3-position of indoles has been developed using the iminium intermediates .

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methoxy-2-methyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids. The presence of the fluorine atom can enhance binding affinity and selectivity for certain targets, while the methoxy and methyl groups can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The substituent positions and electronic profiles of related indole derivatives significantly influence their chemical behavior and applications:

| Compound Name | Substituents (Position) | Key Functional Groups | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4-Fluoro-5-methoxy-2-methyl-1H-indole | 4-F, 5-OCH₃, 2-CH₃ | F, Methoxy, Methyl | C₁₀H₁₀FNO | 179.19 |

| 5-Fluoro-2-methylindole (CAS: 399-72-4) | 5-F, 2-CH₃ | F, Methyl | C₉H₈FN | 149.17 |

| 4-Fluoro-5-methoxy-1H-indole (CAS: 288385-89-7) | 4-F, 5-OCH₃ | F, Methoxy | C₉H₈FNO | 165.16 |

| 5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole | 5-OCH₃, 2-(SO₂C₆H₄CH₃) | Methoxy, Sulfonyl | C₁₆H₁₅NO₃S | 301.36 |

| N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | 5-F, 2-CONH(C₆H₄COC₆H₅) | F, Carboxamide | C₂₂H₁₅FN₂O₂ | 358.37 |

Key Observations :

- Fluorine Substitution : Fluorine at position 4 (as in the target compound) enhances electronegativity and lipophilicity compared to fluorine at position 5 (e.g., 5-Fluoro-2-methylindole) .

- Methyl Group : The 2-CH₃ substituent introduces steric hindrance, which may reduce reactivity at the indole nitrogen but enhance metabolic stability .

Biological Activity

4-Fluoro-5-methoxy-2-methyl-1H-indole is a synthetic compound belonging to the indole family, which is characterized by a distinctive substitution pattern that enhances its biological activity. Indoles are significant due to their presence in various natural products and pharmaceuticals. This article explores the biological activities, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The compound features:

- Fluorine atom at the 4th position

- Methoxy group at the 5th position

- Methyl group at the 2nd position

These substitutions contribute to its unique chemical properties and biological activities, making it a subject of interest in medicinal chemistry.

Indole derivatives, including this compound, interact with various biological targets. The primary mechanisms include:

- Receptor Binding : The compound exhibits high affinity for multiple receptors, which may influence several signaling pathways.

- Enzyme Interaction : It can modulate enzyme activities, potentially leading to therapeutic effects against various diseases.

- Gene Expression Modulation : The compound may alter gene expression profiles, affecting cellular functions and responses.

Biological Activities

Research indicates that this compound possesses a range of biological activities:

| Activity Type | Description |

|---|---|

| Antiviral | Exhibits activity against viral infections, potentially inhibiting replication. |

| Anti-inflammatory | Reduces inflammation by modulating immune responses. |

| Anticancer | Shows cytotoxic effects on cancer cell lines (e.g., MCF-7, HCT-116). |

| Antimicrobial | Inhibits growth of bacteria and fungi, useful in treating infections. |

| Antidiabetic | Potentially regulates blood sugar levels and improves insulin sensitivity. |

| Antimalarial | Demonstrates activity against malaria-causing parasites. |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value of approximately 6.79 μM against HIV replication in cell cultures, indicating its potential as an antiviral agent .

Antimicrobial Properties

Research has shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. In particular, it has been tested against Staphylococcus aureus and Escherichia coli with promising results .

Mechanistic Insights

Molecular docking studies suggest that the compound can effectively bind to active sites of key proteins involved in cancer progression and viral replication, enhancing its potential as a therapeutic agent .

Dosage Effects in Animal Models

Studies indicate that the biological effects of this compound are dose-dependent:

- Lower Doses : Therapeutic effects observed with minimal side effects.

- Higher Doses : Potential toxicity and adverse reactions noted in animal models.

Understanding these dosage effects is crucial for developing safe therapeutic protocols.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Fluoro-5-methoxy-2-methyl-1H-indole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step modifications of indole derivatives. Key steps include:

- Intermediate Preparation : Functionalization via halogenation or alkylation, e.g., introducing fluorine at the 4-position using POCl₃/DMF (Vilsmeier-Haack reaction) .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append substituents, as seen in analogous indole syntheses. For example, azidoethyl intermediates reacted with alkynes under CuI catalysis in PEG-400/DMF mixtures .

- Purification : Column chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization to isolate the product .

Optimization Strategies :

- Catalyst Loading : Reducing CuI to sub-stoichiometric levels minimizes side reactions.

- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) improve reaction homogeneity.

- Temperature Control : Room temperature for CuAAC avoids thermal degradation .

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Fluorination | POCl₃, DMF, 0–5°C | 60–75% | |

| CuAAC Cycloaddition | CuI, PEG-400/DMF, 12 hr, rt | 22–42% | |

| Purification | Column chromatography (EtOAc/hexane) | >95% |

Q. How is structural characterization performed for this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign substituent positions via characteristic shifts (e.g., fluorine deshields adjacent protons; methoxy groups appear as singlets at ~δ 3.8–4.0 ppm) .

- ¹⁹F NMR : Confirms fluorine substitution (e.g., δ -110 to -120 ppm for aryl-F) .

- Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) validates molecular formula .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles/packing. For example, indole derivatives are analyzed using SHELXL for small-molecule refinement .

Advanced Research Questions

Q. What strategies are used to analyze stability and degradation pathways?

Methodological Answer:

- Accelerated Stability Studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via HPLC or TLC .

- Degradation Product Identification : LC-MS/MS isolates and identifies byproducts (e.g., demethylation or oxidation products).

- Storage Recommendations : Store at -20°C in amber vials under inert gas to prevent photolysis/oxidation .

Q. How can structure-activity relationships (SAR) be established for pharmacological applications?

Methodological Answer:

- Substituent Variation : Synthesize analogs (e.g., altering methoxy/fluoro positions) and test bioactivity (e.g., antioxidant assays) .

- Enzyme Assays : Evaluate inhibition potency against targets (e.g., kinases or HDACs) using fluorescence-based assays .

- Computational Modeling : Dock the compound into protein active sites (e.g., using AutoDock) to predict binding modes .

Q. What challenges arise in achieving high purity, and how are they addressed?

Methodological Answer:

- Impurity Sources :

- Unreacted starting materials (e.g., residual azides).

- Side products from over-alkylation or oxidation.

- Solutions :

- Chromatographic Gradients : Optimize mobile phase ratios for baseline separation .

- Recrystallization : Use solvent pairs (e.g., ethyl acetate/hexane) to remove polar/non-polar impurities .

- HPLC Prep : Semi-preparative HPLC with C18 columns for challenging separations .

Q. How is SHELX software applied in crystallographic studies of this compound?

Methodological Answer:

- Data Collection : Single-crystal X-ray diffraction (SCXRD) at 296 K with Mo-Kα radiation .

- Structure Solution : SHELXD identifies heavy atom positions via Patterson methods .

- Refinement : SHELXL refines atomic coordinates and thermal parameters, achieving R-factors < 0.05 .

- Validation : PLATON checks for twinning or disorder, common in fluorinated indoles .

Table 2: Crystallographic Parameters (Example)

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P 1 | |

| R-factor | 0.046 | |

| Bond Length Accuracy | ±0.003 Å |

Q. How does this compound compare to related indole derivatives?

Methodological Answer:

- Physicochemical Properties :

- Bioactivity Trends : Fluorine at the 4-position enhances metabolic stability; methoxy groups influence electron density for target binding .

Table 3: Comparative Properties

| Compound | logP | Solubility (mg/mL) | Bioactivity (IC₅₀) |

|---|---|---|---|

| 4-Fluoro-5-methoxy-2-methyl | 2.5 | 0.1 (H₂O) | 12 µM (HDAC) |

| 5-Methoxyindole | 1.8 | 1.5 (H₂O) | >100 µM |

| 6-Fluoroindole | 2.3 | 0.3 (H₂O) | 45 µM |

Properties

IUPAC Name |

4-fluoro-5-methoxy-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-6-5-7-8(12-6)3-4-9(13-2)10(7)11/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDOWKZJEOFRSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621794 | |

| Record name | 4-Fluoro-5-methoxy-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288385-93-3 | |

| Record name | 4-Fluoro-5-methoxy-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.